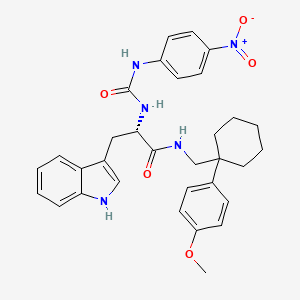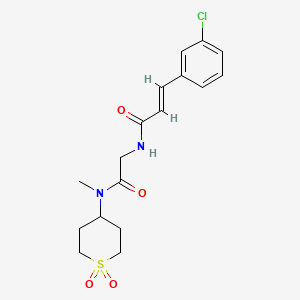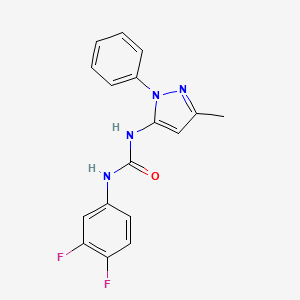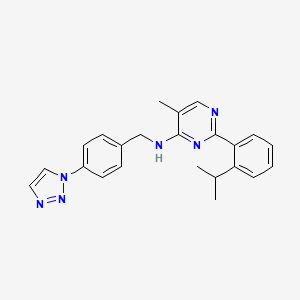
Modimelanotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Modimelanotide is a melanocortinergic peptide drug derived from α-melanocyte-stimulating hormone (α-MSH) which was under development for the treatment of acute kidney injury. It acts as a non-selective melanocortin receptor agonist.
Wissenschaftliche Forschungsanwendungen
RNA-Based Therapeutics
Modimelanotide's role can be understood in the context of RNA-based drugs, like short interfering RNAs and antisense oligonucleotides. These are biologics that modulate the expression of disease-relevant genes. The use of RNA therapeutics, including gene/protein expression modulation and genome editing, is becoming increasingly important in clinical trials and laboratory research (Kaczmarek, Kowalski, & Anderson, 2017).
Synthetic Nucleic Acids in Medicine
Synthetic nucleic acids, like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), are crucial for silencing gene expression. These have been used both in the laboratory and in the clinic to study biological processes and as potential therapeutic agents in various diseases (Watts & Corey, 2012).
Model Organisms in Translational Medicine
Model organism databases (MODs) support the use of animal models in understanding human diseases. MODs contribute significantly to translational applications, offering insights into the genetic mechanisms underlying various conditions (Howe et al., 2018).
Modified mRNA in Cardiac Therapy
Modimelanotide's application can be paralleled with modified mRNA (modRNA) in cardiac therapy. ModRNA has been shown to be effective in gene delivery for cardiovascular diseases, highlighting the potential of RNA-based therapeutics in various medical applications (Sultana et al., 2017).
Antisense Oligonucleotides in Therapeutics
Antisense oligonucleotides, which hybridize with RNA to block protein translation, are increasingly significant in treating cancers, viral infections, and genetic disorders. This technology's selectivity, stability, and specificity have improved, broadening its therapeutic applications (Alama, Barbieri, Cagnoli, & Schettini, 1997).
Non-viral Vectors for Gene-based Therapy
In the realm of gene therapy, non-viral vectors are key for delivering nucleic acids like DNA, mRNA, siRNA, miRNA, or antisense oligonucleotides. These advancements in material sciences and nanotechnology have facilitated the development of effective non-viral delivery systems (Yin et al., 2014).
Cell-Penetrating Peptides for Oligonucleotide Delivery
Cell-penetrating peptides (CPPs) have been used to enhance the cellular delivery of oligonucleotides, including antisense oligonucleotides and siRNAs. This approach addresses the challenge of biodistribution, crucial for the clinical translation of oligonucleotide-based drugs (Boisguérin et al., 2015).
Maturity Onset Diabetes of the Young (MODY)
Research into MODY can provide insights into modimelanotide's potential for genetic and metabolic disorders. Understanding genetic variations that cause such conditions can pave the way for targeted RNA-based therapies (Pihoker et al., 2013).
Pharmacokinetics and Pharmacodynamics
Studies on afamelanotide, a melanocortin receptor agonist, help in understanding the pharmacokinetics and pharmacodynamics of similar compounds like modimelanotide. Insights into receptor binding and signaling pathways are essential for developing effective therapeutics (Minder, Barman-Aksoezen, & Schneider-Yin, 2017).
Genome Sequence in Medicine Design
The utilization of genome sequencing has empowered the identification of disease-causing biomolecules, enabling the design of drugs like oligonucleotide-based modalities. This approach is crucial for personalized medicine and could be relevant for modimelanotide's development (Angelbello et al., 2018).
Assessing Etiology in Diabetes
The systematic assessment of etiology in young-onset type 2 diabetes provides a framework for identifying genetic diseases like MODY. This method could be relevant for identifying target populations for modimelanotide therapies (Thanabalasingham et al., 2012).
Nucleic Acid Gene Inhibitors in Inflammatory Diseases
RNA therapeutics, such as nucleic acid gene inhibitors, show promise in treating inflammatory diseases. This research area can offer insights into the therapeutic potential of modimelanotide in such conditions (Fattal & Fay, 2021).
Plant GM Technology
The development of genetically modified (GM) organisms in plants can provide valuable insights into the broader applications of biotechnological innovations like modimelanotide (Bowles & Klee, 2001).
Delivery of Antisense Therapeutics
Advances in the delivery of antisense therapeutics offer a framework for understanding the delivery mechanisms that could be applied to modimelanotide. Efficient delivery systems are key to the clinical success of such therapeutics (Akhtar et al., 2000).
Modified mRNA for Cardiac Therapy
The use of modRNA in cardiac therapy provides insights into the potential applications of modimelanotide in treating heart diseases. This highlights the therapeutic potential of RNA-based treatments in various medical conditions (Kaur & Zangi, 2020).
Oligonucleotides in the COVID-19 Pandemic
The use of oligonucleotides during the COVID-19 pandemic demonstrates the versatility of RNA-based therapeutics in addressing various health emergencies, which could be relevant for modimelanotide's applications in future pandemics or health crises (Rossi & Rossi, 2020).
Eigenschaften
CAS-Nummer |
926277-68-1 |
|---|---|
Molekularformel |
C113H181N33O25S |
Molekulargewicht |
2433.96 |
IUPAC-Name |
L-Valinamide, N2-acetyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl- |
InChI |
1S/C113H181N33O25S/c1-66(2)94(95(121)154)145-111(170)91-38-25-54-146(91)112(171)84(36-16-23-52-120)130-92(151)62-127-96(155)87(58-70-60-126-74-29-9-8-28-73(70)74)141-102(161)81(37-24-53-125-113(122)123)136-106(165)85(56-68-26-6-5-7-27-68)139-108(167)88(59-71-61-124-65-128-71)142-104(163)82(43-44-93(152)153)137-105(164)83(45-55-172-4)138-109(168)89(63-147)144-107(166)86(57-69-39-41-72(150)42-40-69)140-110(169)90(64-148)143-103(162)80(35-15-22-51-119)135-101(160)79(34-14-21-50-118)134-100(159)78(33-13-20-49-117)133-99(158)77(32-12-19-48-116)132-98(157)76(31-11-18-47-115)131-97(156)75(129-67(3)149)30-10-17-46-114/h5-9,26-29,39-42,60-61,65-66,75-91,94,126,147-148,150H,10-25,30-38,43-59,62-64,114-120H2,1-4H3,(H2,121,154)(H,124,128)(H,127,155)(H,129,149)(H,130,151)(H,131,156)(H,132,157)(H,133,158)(H,134,159)(H,135,160)(H,136,165)(H,137,164)(H,138,168)(H,139,167)(H,140,169)(H,141,161)(H,142,163)(H,143,162)(H,144,166)(H,145,170)(H,152,153)(H4,122,123,125)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,94-/m0/s1 |
InChI-Schlüssel |
WHRVKPBBRZHWTN-ZHHKRVSMSA-N |
SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](Cc2c[nH]c3c2cccc3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](Cc4ccccc4)NC(=O)[C@H](Cc5c[nH]cn5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](Cc6ccc(cc6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Modimelanotide; AP 214; AP-214; AP214, ABT-719, ZP-1480 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B609126.png)
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)

![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)


